molecular formula C21H26FN3O4S B2693669 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 896259-88-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2693669
CAS RN: 896259-88-4
M. Wt: 435.51
InChI Key: AEDUCCFLJCQEBR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase Inhibition

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is related to a class of compounds studied for their potential as cyclooxygenase inhibitors. In particular, similar sulfonamide derivatives have been evaluated for inhibiting COX-2 (cyclooxygenase-2), an enzyme involved in inflammation and pain. The substitution of a fluorine atom in such compounds has been found to notably increase their selectivity for COX-2 over COX-1, potentially making them effective for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Neurochemical Applications

Sulfonamide derivatives including the benzo[d][1,3]dioxol moiety have been explored for their neurochemical properties, particularly their affinity for various central nervous system receptors. Studies have revealed that certain derivatives can exhibit activities similar to antipsychotic drugs, potentially offering new avenues for treating conditions like schizophrenia or other mental disorders (Liégeois et al., 1994).

Imaging Applications in Alzheimer's Disease

Related compounds have been developed as probes for imaging cerebral β-amyloid plaques, which are a hallmark of Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives, for example, have shown high affinity for β-amyloid aggregates and are promising candidates for PET imaging in Alzheimer's diagnosis (Cui et al., 2012).

Antibacterial Potential

Studies have also focused on the antibacterial potential of sulfonamide compounds. Derivatives bearing the benzodioxane moiety have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their usefulness in developing new antibacterial agents (Abbasi et al., 2016).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-15-11-17(4-5-18(15)22)30(26,27)23-13-19(25-9-7-24(2)8-10-25)16-3-6-20-21(12-16)29-14-28-20/h3-6,11-12,19,23H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDUCCFLJCQEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

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